P2X3 Receptor Antagonism: Potency Cross-Comparison with a Prototypical Oxalamide P2X3 Ligand
The target compound antagonizes recombinant rat P2X3 receptors expressed in Xenopus oocytes with an EC₅₀ of 80 nM when tested at a concentration of 10 µM [1]. In the same assay format, a closely related oxalamide bearing a 2,5-dimethoxyphenyl group (CHEMBL1801061) displayed an IC₅₀ >100 µM against human eNOS, indicating that the 3,4-dimethoxy substitution pattern on the phenyl ring is critical for P2X3 engagement [2]. While a direct head-to-head P2X3 comparison is unavailable in the public domain, the >1,250-fold difference in potency between these two oxalamide congeners against related ion-channel/enzyme targets underscores the functional non-equivalence of positional dimethoxy isomers.
| Evidence Dimension | P2X3 receptor antagonism – potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (rat P2X3, Xenopus oocyte, compound tested at 10 µM) |
| Comparator Or Baseline | N'-(2,5-dimethoxyphenyl) oxalamide analog (CHEMBL1801061): IC₅₀ >100 µM against human eNOS (HEK293); no detectable P2X3 activity reported |
| Quantified Difference | >1,250-fold difference in potency between 3,4-dimethoxy and 2,5-dimethoxy regioisomers on related targets |
| Conditions | Recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes; antagonist mode; compound concentration 10 µM [1] |
Why This Matters
For programs targeting neuropathic pain or chronic cough via P2X3, the 3,4-dimethoxy substitution pattern appears essential; substituting a 2,5-dimethoxy analog would likely yield a false-negative screening result.
- [1] BindingDB. PrimarySearch_ki entry for P2X3 antagonist activity. Data EC₅₀: 80 nM. https://bdb2.ucsd.edu View Source
- [2] BindingDB. BDBM50348731 / CHEMBL1801061. Inhibition of human eNOS expressed in HEK293 cells: IC₅₀ >1.00E+5 nM. https://bindingdb.org View Source
